molecular formula C20H28N2 B6118119 1-(2-adamantyl)-4-phenylpiperazine

1-(2-adamantyl)-4-phenylpiperazine

Cat. No. B6118119
M. Wt: 296.4 g/mol
InChI Key: MPXKCXVZHJERPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Adamantyl)-4-phenylpiperazine, also known as ADAP, is a chemical compound that belongs to the piperazine family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. ADAP is a unique compound that exhibits a wide range of biochemical and physiological effects, making it an ideal candidate for further research.

Mechanism of Action

The mechanism of action of 1-(2-adamantyl)-4-phenylpiperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters. 1-(2-adamantyl)-4-phenylpiperazine has been found to interact with serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-phenylpiperazine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. 1-(2-adamantyl)-4-phenylpiperazine has also been found to exhibit antioxidant properties, which can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

1-(2-adamantyl)-4-phenylpiperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(2-adamantyl)-4-phenylpiperazine also exhibits a wide range of biochemical and physiological effects, making it an ideal candidate for studying the mechanisms of various diseases. However, 1-(2-adamantyl)-4-phenylpiperazine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-(2-adamantyl)-4-phenylpiperazine. One area of research is the development of 1-(2-adamantyl)-4-phenylpiperazine-based drugs for the treatment of various diseases. Another area of research is the study of the mechanism of action of 1-(2-adamantyl)-4-phenylpiperazine, which could lead to the development of new therapies for neurological disorders. Additionally, further studies are needed to fully understand the potential toxicity of 1-(2-adamantyl)-4-phenylpiperazine and its effects on the human body.
In conclusion, 1-(2-adamantyl)-4-phenylpiperazine is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(2-adamantyl)-4-phenylpiperazine is needed to fully understand its potential and develop new therapies for various diseases.

Synthesis Methods

The synthesis of 1-(2-adamantyl)-4-phenylpiperazine involves the reaction between adamantane and benzyl chloride, followed by the reaction with piperazine. The final product is obtained through purification using chromatography techniques. The synthesis of 1-(2-adamantyl)-4-phenylpiperazine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-(2-adamantyl)-4-phenylpiperazine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant activity against various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. 1-(2-adamantyl)-4-phenylpiperazine has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

1-(2-adamantyl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-2-4-19(5-3-1)21-6-8-22(9-7-21)20-17-11-15-10-16(13-17)14-18(20)12-15/h1-5,15-18,20H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXKCXVZHJERPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3CC4CC(C3)CC2C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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